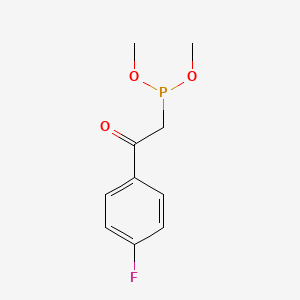
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite is an organophosphorus compound characterized by the presence of a phosphonite group attached to a dimethyl (2-(4-fluorophenyl)-2-oxoethyl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite typically involves the reaction of dimethyl phosphite with 2-(4-fluorophenyl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonite group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonite group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phosphonites, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite involves its interaction with molecular targets through its phosphonite group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2-oxoethyl)phosphonite: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
Dimethyl (2-(4-chlorophenyl)-2-oxoethyl)phosphonite: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Dimethyl (2-(4-bromophenyl)-2-oxoethyl)phosphonite: Contains a bromine atom, which affects its chemical behavior compared to the fluorine-containing compound.
Uniqueness
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H12FO3P |
|---|---|
Poids moléculaire |
230.17 g/mol |
Nom IUPAC |
2-dimethoxyphosphanyl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FO3P/c1-13-15(14-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
XYVDMSCVFAZJQD-UHFFFAOYSA-N |
SMILES canonique |
COP(CC(=O)C1=CC=C(C=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


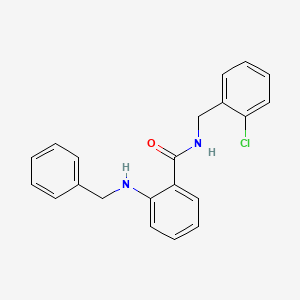
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
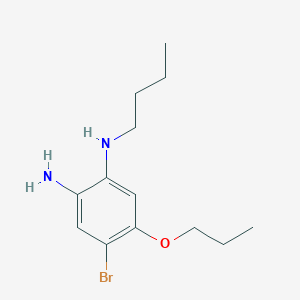
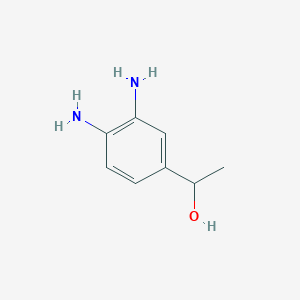
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
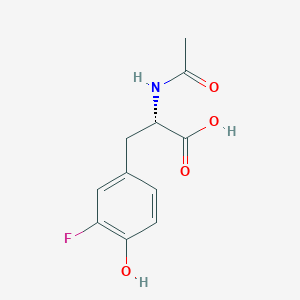
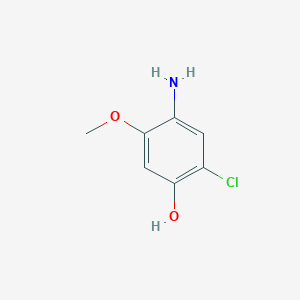
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
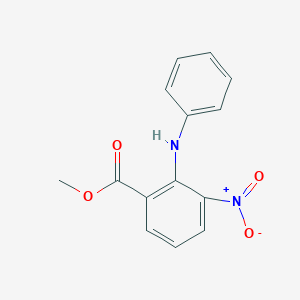
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
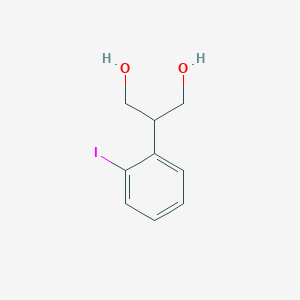

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)
